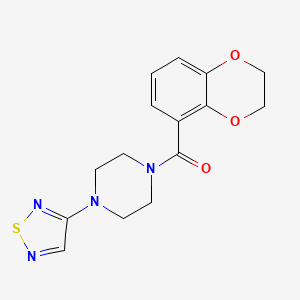![molecular formula C15H18BrN3 B12263265 4-bromo-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12263265.png)
4-bromo-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hydrazines with 1,3-diketones to form the pyrazole ring . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The azetidine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation.
Cyclization Reactions: The azetidine moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Biological Studies: It can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.
Material Science: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler analogue without the azetidine moiety.
1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: A derivative with different substituents on the pyrazole ring.
Uniqueness
4-bromo-1-{[1-(1-phenylethyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to the presence of both the bromine atom and the azetidine moiety, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C15H18BrN3 |
|---|---|
Molecular Weight |
320.23 g/mol |
IUPAC Name |
4-bromo-1-[[1-(1-phenylethyl)azetidin-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C15H18BrN3/c1-12(14-5-3-2-4-6-14)18-8-13(9-18)10-19-11-15(16)7-17-19/h2-7,11-13H,8-10H2,1H3 |
InChI Key |
YQVNZWFIKRTQTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12263182.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzoxazole](/img/structure/B12263190.png)
![1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B12263198.png)


![5-Methyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12263210.png)
![3-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12263211.png)
![4-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine](/img/structure/B12263218.png)
![6-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B12263232.png)
![N-methyl-N-{1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12263249.png)
![2-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B12263253.png)
![1-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}ethanone](/img/structure/B12263263.png)
![2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12263266.png)
![1-Cyclopropyl-3-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B12263273.png)
